3-Methyl-4-hydroxypyridine
Overview
Description
4-Hydroxy-3-methylpyridine is an organic compound with the chemical formula C6H7NO and a molecular weight of 109.13 g/mol . It is a colorless to pale yellow liquid with a special aromatic odor . This compound is a pyridine derivative, featuring a pyridine ring substituted with a hydroxyl group at the fourth position and a methyl group at the third position . It is soluble in water and various organic solvents .
Mechanism of Action
Target of Action
The primary target of 3-Methyl-4-hydroxypyridine is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate . The enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
This compound interacts with its target enzyme through a process of hydroxylation . The initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase . The product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transformation of 4-hydroxypyridine to 3,4-dihydroxypyridine . This is followed by the transformation of 3,4-dihydroxypyridine to 3-formiminopyruvate . These transformations are part of the broader metabolic pathways related to the degradation of pyridines .
Result of Action
It has been suggested that 3-hydroxypyridine-4-one derivatives, which include this compound, have shown good inhibitory activity against bacterial strains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and degradation may be affected by the presence of other chemical species in the environment . Additionally, the compound’s action can be influenced by the specific biological context, including the presence of specific enzymes and other biomolecules.
Biochemical Analysis
Biochemical Properties
3-Methyl-4-hydroxypyridine plays a significant role in biochemical reactions, particularly in the catabolism of pyridine derivatives. It interacts with several enzymes and proteins, including flavin-dependent monooxygenases and amidohydrolases. For instance, in Arthrobacter sp. IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA), producing 3,4-dihydroxypyridine .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as monooxygenases and amidohydrolases. These interactions can influence metabolic flux and the levels of various metabolites. For instance, the compound’s role in the catabolism of pyridine derivatives involves multiple enzymatic steps, each contributing to the overall metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylpyridine is typically synthesized by reacting pyridine with methanol under acidic conditions . In this reaction, pyridine and methanol form pyridine methoxide, which then decomposes upon heating to yield 4-hydroxy-3-methylpyridine .
Industrial Production Methods: Industrial production methods for 4-hydroxy-3-methylpyridine often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under inert atmosphere at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Scientific Research Applications
4-Hydroxy-3-methylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-3-methylpyridine can be compared with other similar compounds, such as:
3-Hydroxy-4-methylpyridine: Similar structure but with the hydroxyl and methyl groups swapped.
4-Hydroxy-2-methylpyridine: Another isomer with the methyl group at the second position.
3-Hydroxy-6-methylpyridine: A compound with the hydroxyl group at the third position and the methyl group at the sixth position.
Uniqueness: The unique positioning of the hydroxyl and methyl groups in 4-hydroxy-3-methylpyridine gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-methyl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBLMCZJPIOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944941 | |
Record name | 3-Methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-02-0 | |
Record name | 3-Methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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